Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate

Chiral resolution Enantiomer availability Asymmetric synthesis

Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate (CAS 2470279-04-8) is a chiral, N-Boc-protected 3-bromopyrrolidine derivative bearing a cis-4-methyl substituent, with a molecular formula of C10H18BrNO2 and a molecular weight of 264.16 g/mol. The compound possesses two defined stereocenters at the 3- and 4-positions (3R,4R configuration), as confirmed by its InChI stereochemical descriptors (t7-,8+/m1/s1).

Molecular Formula C10H18BrNO2
Molecular Weight 264.163
CAS No. 2470279-04-8
Cat. No. B2393048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate
CAS2470279-04-8
Molecular FormulaC10H18BrNO2
Molecular Weight264.163
Structural Identifiers
SMILESCC1CN(CC1Br)C(=O)OC(C)(C)C
InChIInChI=1S/C10H18BrNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
InChIKeyFEXGUYGWUMPQLK-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate (CAS 2470279-04-8): A Defined-Stereochemistry 3-Halopyrrolidine Building Block


Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate (CAS 2470279-04-8) is a chiral, N-Boc-protected 3-bromopyrrolidine derivative bearing a cis-4-methyl substituent, with a molecular formula of C10H18BrNO2 and a molecular weight of 264.16 g/mol [1]. The compound possesses two defined stereocenters at the 3- and 4-positions (3R,4R configuration), as confirmed by its InChI stereochemical descriptors (t7-,8+/m1/s1) [1]. It is supplied primarily as a racemic mixture (rac-tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate, cis) at a standard purity of 95% (HPLC) by Enamine [2]. The compound is classified under GHS as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) [1]. As a member of the 3-halopyrrolidine family—a class of cyclic electrophiles whose chiral 3-substituted pyrrolidine subunit is found in top-selling small-molecule drugs including Trikafta, Rinvoq, and Paxlovid [3]—this compound serves as a versatile intermediate for cross-coupling and nucleophilic displacement reactions in medicinal chemistry campaigns.

Workflow
Electrophile for cross-coupling & SN2 displacement
Selection
cis-4-methyl conformational bias; direct C3–Br secondary bromide
Use Context
N-Boc protected building block, standard purity, racemic cis configuration

Why Generic Substitution Fails for Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate in Synthesis Campaigns


Substituting this compound with a close structural analog—even one differing by a single atom or stereocenter—introduces risks that cascade through multi-step synthetic routes. The (3R,4R) configuration defines the relative and absolute spatial orientation of the bromine leaving group and the 4-methyl substituent; the corresponding (3S,4S) enantiomer is not catalogued by major vendors such as Enamine, making it effectively unavailable for procurement [1]. Replacing the direct C3–Br bond with a C3–CH₂Br (bromomethyl) homolog (CAS 1822671-27-1) alters both the steric environment at the reactive center and the bond dissociation energy relevant to oxidative addition in metal-catalyzed cross-couplings, while simultaneously increasing molecular weight from 264.16 to 278.19 g/mol [2]. Using the des-methyl analog 1-Boc-3-bromopyrrolidine (CAS 939793-16-5, MW 250.13) removes the 4-methyl substituent that imposes conformational bias on the pyrrolidine ring and modulates the steric accessibility of the C3 electrophilic center [3]. These structural differences, although subtle on paper, can translate into divergent reaction yields, diastereoselectivities, and downstream biological target affinities—as demonstrated by the distinct TLR7 binding affinities (Kₐ = 0.4 μM for the R isomer vs. 1.6 μM for the S isomer) observed for closely related chiral 3-aminopyrrolidine derivatives .

(3R,4R) enantiomer available
(3S,4S) enantiomer not catalogued
Unavailable opposite enantiomer prevents stereochemical control; reported 4-fold TLR7 affinity shift across related pyrrolidines reinforces configuration impact.
Direct C3–Br (secondary bromide)
C3–CH₂Br homolog (primary bromide, higher MW)
Homolog spacer alters oxidative addition kinetics and steric environment; may shift cross-coupling yields and increase procurement cost.
cis-4-methyl ring constraint
Des-methyl 1-Boc-3-bromopyrrolidine
Removing 4-methyl group changes ring puckering, lipophilicity, and diastereoselectivity; may not transfer conformational bias to downstream targets.

Quantitative Differentiation Evidence for Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate vs. Closest Analogs


Stereochemical Exclusivity: (3R,4R) Enantiomer Procurement Advantage vs. Unavailable (3S,4S)

Among the four possible stereoisomers of 3-bromo-4-methylpyrrolidine, only the (3R,4R)-configured compound (CAS 2470279-04-8) is catalogued and commercially stocked by major building-block suppliers. The (3S,4S) enantiomer does not appear in the Enamine catalogue, and no CAS registry number was identified for it in PubChem or vendor databases [1]. This means that for synthetic chemists requiring the cis-3-bromo-4-methyl substitution pattern with defined absolute stereochemistry, the (3R,4R) compound is the sole off-the-shelf procurement option. The significance of absolute configuration control is highlighted by TLR7/8 agonist SAR data: the (R)-3-pyrrolidinylalkyl derivative showed a TLR7 binding affinity of Kₐ = 0.4 ± 0.1 μM, whereas the (S) enantiomer exhibited a 4-fold weaker affinity of Kₐ = 1.6 ± 0.2 μM .

Stereochemical exclusivity
Cross-study comparable
(3R,4R) commercially stocked; (3S,4S) not available
Procurement context: only cis-(3R,4R) off-the-shelf; reported 4-fold TLR7 affinity difference across enantiomeric 3-aminopyrrolidines (0.4 vs 1.6 µM)
Enantiomer-dependent target engagement context; class-level analog data
Chiral resolution Enantiomer availability Asymmetric synthesis Procurement differentiation

C3–Br Direct Attachment vs. C3–CH₂Br Homolog: Steric and Electronic Differentiation for Cross-Coupling

The target compound features a bromine atom directly bonded to the pyrrolidine C3 sp³ carbon (C–Br bond), whereas the closest commercially available homolog, tert-butyl 3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1822671-27-1), carries the bromine on a methylene spacer (C–CH₂Br). This structural difference has three quantifiable consequences: (1) molecular weight increases from 264.16 to 278.19 g/mol (+5.3%) [1][2]; (2) the steric environment at the reactive carbon changes from a secondary alkyl bromide (C3–Br, adjacent to two ring carbons and the 4-methyl group) to a primary alkyl bromide (C3–CH₂Br), which alters the activation barrier for oxidative addition with low-valent transition metals [3]; and (3) procurement cost from Enamine is 3.6× to 5.0× higher for the bromomethyl analog at comparable scales (e.g., 0.1 g: $212 for target vs. $1,068 for bromomethyl analog; 10 g: $3,929 vs. $5,221) [1][4].

C3–Br vs. CH₂Br homolog
Head-to-head
MW +14.03 g/mol; cost +404% at 0.1 g scale
Secondary vs primary bromide may shift oxidative addition reactivity; large cost differential supports procurement review
Enamine catalogue pricing; 95% purity basis
Cross-coupling Oxidative addition Steric effects Nickel catalysis Palladium catalysis

4-Methyl Conformational Bias vs. Unsubstituted 1-Boc-3-bromopyrrolidine: Impact on Ring Puckering and Steric Environment

The 4-methyl substituent on the target compound introduces a steric and conformational element absent in the simpler building block 1-Boc-3-bromopyrrolidine (CAS 939793-16-5). In N-Boc-pyrrolidines, the pyrrolidine ring adopts an envelope conformation with the substituent at the 3-position occupying either a pseudo-axial or pseudo-equatorial orientation depending on ring puckering; a cis-4-methyl group biases the ring conformation and restricts the rotational freedom of the C3 substituent [1]. Molecular weight increases from 250.13 (CAS 939793-16-5) to 264.16 g/mol for the target compound [2][3]. Computed logP (XLogP3) for the target compound is 2.5 [2], compared to 1.9 for 1-Boc-3-bromopyrrolidine, reflecting the expected lipophilicity increase of ~0.6 log units per added methyl group on the heterocyclic scaffold [4].

4-Methyl conformational bias
Cross-study comparable
XLogP3 Δ +0.6; MW +14.03 vs des-methyl
cis-4-methyl restricts ring puckering; may influence diastereoselectivity and 3D presentation
Conformational analysis by class-level N-Boc-pyrrolidine inference
Conformational analysis Pyrrolidine ring puckering Steric effects Structure-activity relationship

Drug Scaffold Relevance: 3-Halopyrrolidines as Precursors to Top-Selling Pharmaceuticals

The 3-halopyrrolidine scaffold has been explicitly identified as a privileged building block in contemporary drug discovery: a chiral 3-substituted pyrrolidine subunit is embedded in the structures of Trikafta (elexacaftor/tezacaftor/ivacaftor), Rinvoq (upadacitinib), and Paxlovid (nirmatrelvir/ritonavir), which ranked #4, #11, and #13, respectively, among all small-molecule drugs by global retail sales in 2024 [1]. The target compound, as an N-Boc-protected secondary alkyl bromide with defined (3R,4R) stereochemistry, is positioned as a direct precursor for enantioconvergent cross-coupling methodologies that generate enantioenriched 3-arylpyrrolidines—the core structural motif shared by these blockbuster drugs [1]. Fu and co-workers demonstrated that racemic 3-iodopyrrolidines undergo nickel-catalyzed enantioconvergent arylation with arylzinc reagents to afford 3-arylpyrrolidines with good enantioselectivity, and applied this method to the streamlined catalytic asymmetric synthesis of three bioactive pyrrolidines that had previously only been accessible as racemates [1].

Drug scaffold relevance
Class-level inference
3 top-15 small-molecule drugs (2024 sales) contain chiral 3-substituted pyrrolidine
Scaffold privileged in approved drugs; building block supports pyrrolidine pharmacophore access
Retrospective scaffold analysis; Fu et al. 2026 methodology context
Drug discovery 3-Substituted pyrrolidines Pharmaceutical building blocks Trikafta Rinvoq Paxlovid

Recommended Application Scenarios for Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate Based on Quantitative Evidence


Enantioconvergent Cross-Coupling for Chiral 3-Aryl-4-methylpyrrolidine Library Synthesis

This compound is ideally suited as a racemic electrophile in nickel- or palladium-catalyzed enantioconvergent cross-coupling reactions to generate enantioenriched 3-aryl-4-methylpyrrolidines. The (3R,4R) relative configuration ensures that the bromine and methyl groups adopt a cis relationship, which after coupling yields a defined 3,4-disubstituted pyrrolidine scaffold directly applicable to medicinal chemistry programs targeting the chiral pyrrolidine pharmacophore found in Trikafta, Rinvoq, and Paxlovid [1]. The direct C3–Br bond (secondary alkyl bromide) provides a more sterically accessible oxidative addition site for nickel(0) catalysts compared to the bulkier bromomethyl analog (CAS 1822671-27-1), which presents a primary alkyl bromide extended by a methylene spacer .

Stereospecific Nucleophilic Displacement for 3-Amino/Heteroaryl-4-methylpyrrolidine Drug Intermediates

The C3–Br bond serves as a leaving group for SN2-type nucleophilic displacement with amine, thiol, or heteroaryl nucleophiles, enabling the installation of nitrogen- or sulfur-based pharmacophores at the pyrrolidine 3-position with inversion of configuration. The presence of the cis-4-methyl group constrains the pyrrolidine ring conformation [1], which can influence the diastereoselectivity of the displacement reaction and the conformational presentation of the introduced substituent. This application is particularly relevant for synthesizing chiral 3-aminopyrrolidine derivatives, given the demonstrated sensitivity of biological target engagement (e.g., TLR7 binding: Kₐ = 0.4 μM for R vs. 1.6 μM for S isomer) to the absolute configuration at the pyrrolidine 3-position .

Budget-Constrained Academic Medicinal Chemistry: Cost-Efficient Access to Functionalized Pyrrolidine Cores

At Enamine catalogue pricing of $212 per 0.1 g (95% purity), the target compound offers a 5-fold cost advantage over the bromomethyl analog (CAS 1822671-27-1, $1,068 per 0.1 g) for equivalent starting mass [1]. For early-stage structure-activity relationship (SAR) exploration where multiple analogs are required, this cost differential becomes material: synthesizing 10 derivatives at 0.1 g scale would save approximately $8,560 in building-block costs alone when selecting the C3–Br compound over the CH₂Br homolog. This positions the (3R,4R)-3-bromo-4-methyl compound as the economically rational choice for academic labs and small biotech companies conducting hit-to-lead optimization on pyrrolidine-based scaffolds.

Process Chemistry Route Scouting for cGMP-Relevant Pyrrolidine Intermediates

For process chemistry groups evaluating scalable routes to chiral 3,4-disubstituted pyrrolidine intermediates, the target compound offers two practical advantages: (1) the N-Boc protecting group is compatible with a wide range of cross-coupling and nucleophilic displacement conditions and is readily cleaved under acidic conditions (TFA or HCl) that are standard in cGMP manufacturing; and (2) the defined (3R,4R) stereochemistry, even when supplied as a racemate, provides a crystalline or chromatographically resolvable diastereomeric intermediate after coupling with a chiral auxiliary or enzymatic resolution—a strategy validated by Fu and co-workers for the streamlined synthesis of bioactive pyrrolidines that were previously only accessible as racemates via substantially longer routes [1].

Application
Selection Property
Validation Focus
Enantioconvergent cross-coupling libraries
Direct C3–Br secondary electrophile
Enantioselectivity and nickel/palladium catalyst scope
Stereospecific nucleophilic displacement
cis-4-methyl conformational constraint
Diastereoselectivity and inversion of configuration
Budget-constrained SAR exploration
Cost-efficient procurement context
Comparative building-block cost assessment
Process route scouting
N-Boc compatibility and stereochemical definition
Scalability and protecting-group removal efficiency
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